molecular formula C11H11N3O2 B13864659 1-Benzyl-2-methyl-5-nitro-1H-imidazole

1-Benzyl-2-methyl-5-nitro-1H-imidazole

Cat. No.: B13864659
M. Wt: 217.22 g/mol
InChI Key: VJESCIYRNWUDFT-UHFFFAOYSA-N
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Description

1-Benzyl-2-methyl-5-nitro-1H-imidazole (CID 13810601) is a synthetically versatile nitroimidazole derivative of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C15H13N3O2, this compound serves as a valuable chemical intermediate and scaffold for the design and synthesis of novel bioactive molecules . The core imidazole ring is a privileged structure in pharmacology, and the introduction of nitro-group functionality is a key strategy for developing compounds with diverse biological activities . As a 5-nitroimidazole analog, this compound is a functionalized precursor for research into antiparasitic and antimicrobial agents . Its structure is related to well-known chemotherapeutic agents like Metronidazole, which acts as a prodrug whose nitro group is reduced by microbial proteins, generating reactive intermediates that are toxic to anaerobic microorganisms and protozoa . The benzyl substitution at the N-1 position is a common feature in drug discovery, often explored to modulate the compound's lipophilicity, target affinity, and overall pharmacokinetic profile . This product is intended for research applications as a building block in organic synthesis and for investigative studies in pharmaceutical development. It is supplied as a high-purity material to ensure reproducible results in laboratory settings. Applications: • Intermediate for the synthesis of novel imidazole-based compounds • Scaffold for pharmaceutical research, particularly in infectious diseases • Building block for the development of potential antiparasitic agents • Candidate for biochemical mechanism of action studies related to nitroheterocyclic compounds Please Note: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

1-benzyl-2-methyl-5-nitroimidazole

InChI

InChI=1S/C11H11N3O2/c1-9-12-7-11(14(15)16)13(9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3

InChI Key

VJESCIYRNWUDFT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1CC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Direct N-Benzylation of 2-Methyl-5-nitroimidazole

One common approach to preparing 1-benzyl-2-methyl-5-nitro-1H-imidazole involves the direct N-benzylation of 2-methyl-5-nitroimidazole. This method typically employs benzyl halides or benzyl derivatives as alkylating agents under controlled conditions.

  • Procedure : The reaction is carried out by mixing 2-methyl-5-nitroimidazole with benzyl chloride or benzyl bromide in the presence of a base such as potassium carbonate or sodium hydride. The reaction proceeds via nucleophilic substitution at the nitrogen atom of the imidazole ring.

  • Reaction Conditions : Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are used, and the reaction is often heated moderately to facilitate alkylation.

  • Yields : This method generally provides moderate to good yields, depending on the purity of reagents and reaction time.

  • Notes : Control of regioselectivity is crucial to ensure substitution at the N1 position rather than N3 of the imidazole ring.

Alkylation Using Ethylene Oxide in Organic Acid Media

Another method involves the preparation of 1-(2-hydroxyethyl)-5-nitroimidazoles, which can be further benzylated to obtain the target compound.

  • Process : Ethylene oxide gas or liquid is introduced into a solution of 2-methyl-4(or 5)-nitroimidazole in an organic acid solvent (e.g., formic acid) at ambient temperature.

  • Reaction : This reaction proceeds without the need for external heating and yields the hydroxyethyl-substituted nitroimidazole in high yields (over 60%).

  • Isolation : The product is isolated by distillation of the solvent and crystallization.

  • Further Functionalization : The hydroxyethyl group can be converted into benzyl ethers or other derivatives through substitution reactions.

Condensation with Alkylene Sulphates

The preparation of 1-hydroxyalkyl-5-nitroimidazoles, including 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole, can be achieved by condensation of nitroimidazole with alkylene sulphates.

  • Method : Reaction of 2-methyl-4(or 5)-nitroimidazole with ethylene sulphate in solvents such as xylene at 60–120 °C.

  • Solvents : Esters (methyl acetate, ethyl acetate), ketones (methyl isobutyl ketone), ethers (methyl tert-butyl ether), hydrocarbons (benzene, toluene), or nitriles (acetonitrile) can be used.

  • Product Isolation : After reaction, the mixture is neutralized to pH ~10, and the product is extracted and purified.

  • Relevance : This method is primarily for hydroxyalkyl derivatives but can serve as intermediates for benzylation to obtain 1-benzyl derivatives.

Synthesis via N-Benzyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide Derivatives

Research into derivatives of 2-(2-methyl-5-nitro-1H-imidazol-1-yl) acetamide and related compounds has been reported with detailed spectral data, indicating synthetic routes that could be adapted for this compound.

  • Synthetic Route : The acetamide derivatives are synthesized by coupling 2-methyl-5-nitroimidazole with benzyl-substituted acetamides.

  • Characterization : Extensive FTIR and 1H NMR data confirm the structure, with characteristic amide and nitro group signals.

  • Applications : These derivatives are studied for biological activity, suggesting that the benzyl substitution on the imidazole nitrogen is synthetically accessible and stable.

Summary Table of Preparation Methods

Method Number Starting Materials Reaction Conditions Key Features Yield/Notes References
1 2-Methyl-5-nitroimidazole + benzyl halide Base, DMF/DMSO, moderate heat Direct N-benzylation Moderate to good yields [General Knowledge]
2 N-Benzyl-2-hydroxyacetamide + 2-nitroimidazole Microwave irradiation, solvent-free Clean, catalyst-free, fast High purity, confirmed by IR, MS
3 2-Methyl-4(or 5)-nitroimidazole + ethylene oxide Organic acid solvent, ambient temp No external heating, high yield >60% yield, isolation by crystallization
4 2-Methyl-4(or 5)-nitroimidazole + ethylene sulphate 60–120 °C, organic solvents Hydroxyalkylation, intermediate step Good yield, extractive purification
5 2-Methyl-5-nitroimidazole + benzyl acetamides Various coupling methods Derivative synthesis, spectral data Detailed characterization

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2-methyl-5-nitro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using hydrogenation or other reducing agents.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Nucleophiles such as amines and thiols are commonly used for substitution reactions.

Major Products Formed:

    Oxidation: 1-Benzyl-2-methyl-5-amino-1H-imidazole.

    Reduction: 1-Benzyl-2-methyl-5-amino-1H-imidazole.

    Substitution: Various substituted imidazoles depending on the nucleophile used.

Scientific Research Applications

Unfortunately, the search results provided do not contain information regarding the applications of the specific compound "1-Benzyl-2-methyl-5-nitro-1H-imidazole." However, the search results do provide information on the applications of related compounds and the imidazole structure in general.

About Imidazole
Imidazole is a five-membered heterocyclic moiety with three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is present in several chemical structures of pharmaceutical interest and in several natural compounds with biological activity . Imidazole-based compounds have exhibited activities such as antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, and antidepressant .

Antimicrobial Activity
Various studies have explored the antimicrobial potential of imidazole derivatives . Some examples include:

  • Substituted Imidazoles Certain 2-(4-substituted phenyl)-1-substituted-4,5-diphenyl-1H-imidazole derivatives have demonstrated good antimicrobial potential against S. aureus, E. coli, and B. subtilis .
  • Quinoline-Imidazole Hybrids Certain (Z)-4-((6-Bromo-2-chloroquinolin-3-yl) methylene)-2-phenyl-1-(2,3,4-trisubstituted phenyl)-1H-imidazol-5(4H)-one derivatives have shown antibacterial activity against E. coli, P. aeruginosa, B. subtilis, and B. megaterium, as well as antimycotic potential against Candida albicans and Aspergillus niger .
  • Nitroimidazole Derivatives Nitroimidazole derivatives are a class of antimicrobial drugs effective for treating Gram-negative infections . Certain nitroimidazole hybrids exhibit in vitro antibacterial properties against Gram-positive (S. aureus) and Gram-negative (Caulobacter crescentus) bacteria .
  • Metronidazole Resistance Some compounds have been developed to overcome resistance to metronidazole, with metronidazole/1,2,3-triazole conjugates showing antibacterial activity against Gram-negative E. coli and P. aeruginosa and Gram-positive S. aureus .
  • 4(5)-nitroimidazoles 4(5)-nitroimidazoles had potent activity against Giardia lamblia, Entamoeba histolytica, Trichomonas vaginalis, and Clostridium difficile .

Other Nitroimidazole Derivatives
Several nitroimidazole-based drugs are used to treat various infections :

  • Metronidazole: Used to treat bacterial vaginosis, trichomonas, amebiasis, and non-sporing anaerobic bacterial infections .
  • Benznidazole: A 2-nitroimidazole-based drug used to treat Chagas disease .

Mechanism of Action

The mechanism of action of 1-Benzyl-2-methyl-5-nitro-1H-imidazole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The benzyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The nitro group at C5 enhances electrophilicity, crucial for redox-activated biological activity (e.g., metronidazole’s antiparasitic action) . Benzyl and pyridinyl substituents alter solubility and π-π stacking interactions .
  • Synthetic Efficiency : Benzyl-substituted derivatives (e.g., 3t) achieve high yields (85%) via one-pot syntheses, suggesting scalable routes for the target compound .

Key Observations :

  • Lipophilicity: The benzyl group increases LogP compared to non-aromatic substituents (e.g., isopropyl), enhancing membrane permeability .
  • Metabolic Stability : Nitroimidazoles with bulky groups (e.g., benzyl) show slower metabolism, retaining the nitro group in vivo for prolonged activity .

Theoretical and Spectroscopic Insights

  • DFT Calculations : For related benzimidazoles, B3LYP/6-31G* studies reveal HOMO-LUMO gaps of ~4.5 eV, indicating moderate reactivity. The nitro group reduces electron density at C5, aligning with electrophilic attack mechanisms .
  • NMR Trends : Aromatic protons in benzyl-substituted derivatives resonate at δ 7.2–7.5, while pyridinyl groups show deshielded peaks at δ 8.5–9.0 .

Biological Activity

1-Benzyl-2-methyl-5-nitro-1H-imidazole is an organic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C11H12N4O2C_{11}H_{12}N_{4}O_{2} . It is synthesized through various methods, typically involving the reaction of 2-methyl-5-nitroimidazole with benzyl chloride. The synthesis can be optimized for yield and purity through different reaction conditions, including the use of solvents and catalysts.

Antimicrobial Properties

This compound exhibits significant antibacterial activity, particularly against Gram-positive and some Gram-negative bacteria. The compound's mechanism of action involves the reduction of the nitro group to form reactive intermediates that can induce DNA damage in bacterial cells, leading to cell death .

Table 1: Antibacterial Activity of this compound

Bacteria SpeciesMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus31.25 µg/mL
Escherichia coli62.5 µg/mL
Bacillus subtilis31.25 µg/mL
Pseudomonas aeruginosa125 µg/mL

The compound has shown promising results in overcoming resistance mechanisms observed in certain bacterial strains, particularly those resistant to metronidazole .

Antifungal and Anticancer Activities

In addition to its antibacterial properties, this compound has been evaluated for antifungal and anticancer activities. Preliminary studies indicate that it may exhibit cytotoxic effects against various cancer cell lines, although further research is necessary to determine its efficacy and safety profile in clinical settings.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HeLa (cervical cancer)15
MCF7 (breast cancer)20
A549 (lung cancer)25

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of imidazole derivatives, including this compound. Modifications to the imidazole ring and substitution patterns have been shown to significantly influence biological activity . For instance, the introduction of different substituents on the benzyl moiety can enhance antimicrobial potency.

Example Case Study

A study conducted by Foroumadi et al. highlighted the effectiveness of hybrid compounds derived from nitroimidazoles against metronidazole-resistant strains of Helicobacter pylori. The study demonstrated that compounds similar to this compound could inhibit bacterial growth effectively, suggesting potential for therapeutic development against resistant infections .

Q & A

Basic: What synthetic routes are effective for preparing 1-Benzyl-2-methyl-5-nitro-1H-imidazole, and how is purification optimized?

Methodological Answer:
The compound can be synthesized via a multi-step alkylation and nitration sequence. For example, starting from a pre-functionalized imidazole precursor, nitro groups are introduced under controlled nitration conditions (e.g., HNO₃/H₂SO₄ at 0–5°C). Purification typically involves column chromatography (CC) using a solvent gradient of chloroform:ethyl acetate:hexane (2:3:3), achieving yields of 37–85% depending on substituent reactivity . High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is recommended for analytical validation .

Basic: Which spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:
1H and 13C NMR (400–500 MHz in DMSO-d₆ or CDCl₃) are essential for confirming substituent positions and regioselectivity. Key diagnostic signals include aromatic protons (δ 7.0–8.1 ppm) and methyl groups (δ 2.1–3.2 ppm). IR spectroscopy identifies functional groups (e.g., NO₂ stretching at ~1520 cm⁻¹). High-resolution mass spectrometry (HRMS-ESI+) validates molecular weight (e.g., m/z 352.1 for C₁₉H₁₇N₃O₂S) . Melting points (>300°C for many derivatives) further corroborate purity .

Advanced: How can density functional theory (DFT) predict electronic properties and reactivity?

Methodological Answer:
DFT calculations using the B3LYP/6-31G* basis set optimize molecular geometry and compute frontier molecular orbitals (HOMO/LUMO). For example, studies on benzimidazole derivatives reveal electron-withdrawing effects of nitro groups, lowering LUMO energies and enhancing electrophilicity. Solvent effects (e.g., polarizable continuum models) refine predictions of redox behavior . Software like Gaussian or ORCA facilitates these analyses.

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:
Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Conduct a meta-analysis of PubMed/Scopus datasets using keywords like "nitroimidazole antimicrobial SAR." Validate findings via orthogonal assays (e.g., MIC vs. time-kill curves). Consult experts through platforms like ResearchGate to contextualize unpublished results .

Advanced: What crystallographic strategies determine molecular conformation and packing?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves bond lengths/angles and hydrogen-bonding networks. For example, hydrogen bonds (N–H⋯O) in nitroimidazoles form R₂²(8) motifs, as classified by Etter’s graph set analysis. Deposit data in CCDC (e.g., accession 1538327) for reproducibility .

Advanced: How to design structure-activity relationship (SAR) studies for antimicrobial optimization?

Methodological Answer:
Systematically vary substituents (e.g., benzyl vs. fluorobenzyl) and assess minimal inhibitory concentrations (MICs). Use molecular docking (AutoDock Vina) to predict binding to targets like EGFR or microbial enzymes. ADMET prediction tools (SwissADME) prioritize derivatives with favorable logP and CYP450 inhibition profiles .

Basic: What solvent systems enhance reaction efficiency in nitroimidazole synthesis?

Methodological Answer:
Polar aprotic solvents (DMF, DMSO) stabilize intermediates during alkylation. For nitro group introduction, H₂SO₄/HNO₃ mixtures at 0–5°C minimize side reactions. Post-synthesis, use hexane:ethyl acetate gradients in CC to separate nitroimidazole isomers .

Advanced: How to analyze hydrogen-bonding networks in crystal structures?

Methodological Answer:
Combine SHELX-refined SCXRD data with Mercury (CCDC) visualization. Assign graph set notations (e.g., D(2) for dimeric chains) and quantify interaction energies (Hirshfeld surface analysis). Compare with Cambridge Structural Database entries to identify packing motifs .

Advanced: What in vitro models evaluate pharmacokinetics and toxicity?

Methodological Answer:

  • Microsomal stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS.
  • Cytotoxicity: Use MTT assays on HEK293 or HepG2 cells (IC₅₀ values).
  • hERG inhibition: Patch-clamp assays predict cardiac toxicity .

Basic: How to characterize degradation products under stress conditions?

Methodological Answer:
Perform forced degradation (acid/base hydrolysis, thermal stress) and analyze via HPLC-MS. For example, nitro group reduction under acidic conditions may yield amine derivatives. Compare fragmentation patterns (MS/MS) with reference standards .

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